L-Galactono-1,4-lactone

Descripción general

Descripción

L-Galactono-1,4-lactone is a crucial compound in the biosynthesis of ascorbic acid (vitamin C) in plants. It is the terminal precursor in the Smirnoff-Wheeler pathway, where it is converted to ascorbic acid by the enzyme this compound dehydrogenase . This compound plays a significant role in plant metabolism and is essential for the maintenance of ascorbic acid levels, which are vital for plant growth and stress responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Galactono-1,4-lactone can be synthesized from L-galactose through a series of chemical reactions. The process typically involves the oxidation of L-galactose to this compound using specific oxidizing agents under controlled conditions . Another method involves the preparation of this compound from myo-inositol through a multi-step synthesis .

Industrial Production Methods: In industrial settings, this compound is produced through biotechnological processes involving the fermentation of microorganisms that can convert L-galactose to this compound. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: L-Galactono-1,4-lactone primarily undergoes oxidation reactions. The most notable reaction is its conversion to ascorbic acid (vitamin C) by the enzyme this compound dehydrogenase . This reaction involves the transfer of electrons to cytochrome c, resulting in the formation of ascorbic acid .

Common Reagents and Conditions:

Oxidation: this compound is oxidized to ascorbic acid using this compound dehydrogenase in the presence of cytochrome c.

Major Products:

Ascorbic Acid (Vitamin C): The primary product formed from the oxidation of this compound.

Aplicaciones Científicas De Investigación

Biosynthesis of Ascorbic Acid

L-Galactono-1,4-lactone as a Precursor

this compound serves as the terminal precursor in the Smirnoff-Wheeler pathway for vitamin C biosynthesis in plants. The enzyme this compound dehydrogenase (GLDH) catalyzes the conversion of this compound to ascorbic acid. This pathway is crucial for maintaining the antioxidant levels in plants, which are essential for their growth and response to environmental stressors .

Case Study: Arabidopsis thaliana

In studies involving Arabidopsis thaliana, silencing GLDH resulted in reduced ascorbic acid levels and impaired plant development. This highlights the importance of this compound in plant physiology and its role in synthesizing vital nutrients .

Role in Stress Tolerance

Enhancing Drought Resistance

Research indicates that certain alleles of GLDH associated with this compound contribute to enhanced drought tolerance in wheat. By modulating stomatal aperture and reducing leaf water loss, these alleles improve the plant's ability to withstand water deficiency . This application is particularly relevant for agricultural practices aimed at improving crop resilience against climate change.

Food Science Applications

Potential Biomarker

this compound is found in various food items such as pears and black-eyed peas, making it a potential biomarker for dietary intake studies. Its presence can be used to assess the consumption of these foods and their associated health benefits due to their vitamin C content .

Food Preservation

Due to its role in antioxidant production, this compound could be explored for applications in food preservation. By enhancing the antioxidant capacity of food products, it may help prolong shelf life and maintain nutritional quality.

Therapeutic Potential

Investigating Health Benefits

The antioxidant properties derived from ascorbic acid synthesis via this compound may have implications for human health. Studies suggest that increased vitamin C levels can contribute to improved immune function and reduced oxidative stress-related diseases . Further research into this compound could lead to new therapeutic strategies for managing conditions linked to oxidative stress.

Metabolic Pathways

Yeast Metabolism

this compound has been identified as a unique metabolite in Saccharomyces cerevisiae (yeast), indicating its relevance in microbial metabolism. Understanding its metabolic pathways can provide insights into fermentation processes and the production of bioactive compounds .

Data Table: Summary of Applications

Mecanismo De Acción

L-Galactono-1,4-lactone exerts its effects through its conversion to ascorbic acid by the enzyme this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to ascorbic acid, with cytochrome c acting as the electron acceptor . The ascorbic acid produced plays a crucial role in various biochemical pathways, including collagen synthesis, antioxidant defense, and immune function .

Comparación Con Compuestos Similares

L-Gulono-1,4-lactone: Another precursor in the biosynthesis of ascorbic acid, but primarily found in animals.

D-Gluconolactone: A related compound used in food and pharmaceutical industries for its antioxidant properties.

Uniqueness: L-Galactono-1,4-lactone is unique due to its specific role in the plant biosynthesis of ascorbic acid. Unlike L-gulono-1,4-lactone, which is found in animals, this compound is exclusive to plants and certain photosynthetic eukaryotes . This distinction makes it a critical compound for plant physiology and a valuable subject of study in plant biology .

Actividad Biológica

L-Galactono-1,4-lactone (L-GalL) is a pivotal compound in the biosynthesis of ascorbic acid (vitamin C) in plants. Its biological activity primarily revolves around its role as a substrate for this compound dehydrogenase (GLDH), the enzyme that catalyzes the final step in the ascorbate biosynthetic pathway. This article explores the biological activity of L-GalL, emphasizing its biochemical roles, physiological implications, and potential applications in agriculture and food science.

1. Biochemical Role in Ascorbate Biosynthesis

L-GalL is synthesized from D-galactose through a series of enzymatic reactions culminating in its conversion to ascorbic acid. The enzyme GLDH plays a crucial role by oxidizing L-GalL to ascorbate, which is essential for various plant physiological processes, including photosynthesis and stress responses.

1.1 Enzymatic Mechanism

The oxidation of L-GalL by GLDH is a non-coenzyme reaction where electrons are transferred directly to cytochrome c located in the inner mitochondrial membrane. This reaction not only contributes to ascorbate production but also influences mitochondrial function and energy metabolism.

1.2 Pathway Overview

The ascorbate biosynthesis pathway can be summarized as follows:

2.1 Stress Tolerance

Research has indicated that L-GalL and its associated enzyme GLDH are integral to plant responses to abiotic stresses such as drought and salinity. For instance, studies on wheat cultivars have shown that those with enhanced GLDH activity exhibit improved drought tolerance due to better regulation of stomatal apertures and reduced leaf water loss .

2.2 Growth and Development

GLDH is also essential for normal growth and development in plants. Transgenic studies demonstrate that suppression of GLDH leads to stunted growth and chlorosis, underscoring its role in cellular metabolism and organ development .

3.1 Transgenic Approaches

In a study involving transgenic tobacco plants overexpressing the GLDH gene, researchers observed a significant increase in ascorbate levels, which correlated with enhanced resistance to oxidative stress . This suggests that manipulating L-GalL metabolism can be an effective strategy for improving plant resilience.

3.2 Application of Exogenous L-GalL

Exogenous application of L-GalL has been shown to enhance ascorbate content in various plant tissues. For example, applying 15 mM L-GalL to infected leaf segments resulted in up to a sixfold increase in total ascorbate levels compared to untreated controls . This finding highlights the potential for using L-GalL as a foliar spray to boost vitamin C content in crops.

4. Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound is a critical compound in the biosynthesis of ascorbic acid in plants, influencing both metabolic pathways and physiological responses to environmental stressors. Ongoing research into its biological activity reveals promising avenues for agricultural applications aimed at enhancing crop resilience and nutritional quality.

The dual role of GLDH as both an enzyme in vitamin C synthesis and an assembly factor for mitochondrial complex I further underscores its importance in plant biology. Future studies focusing on genetic manipulation and exogenous applications of L-GalL could provide valuable insights into improving plant health and productivity.

Propiedades

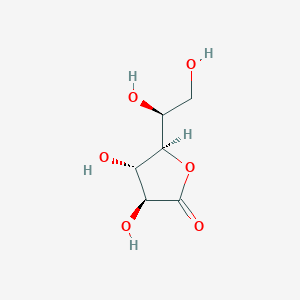

IUPAC Name |

(3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-NEEWWZBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904658 | |

| Record name | L-Galactono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-08-2 | |

| Record name | L-Galactono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactonic acid gamma-lactone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Galactono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALACTONIC ACID .GAMMA.-LACTONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58UBG0IB0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of L-Galactono-1,4-lactone in plants?

A1: this compound serves as the immediate precursor to L-ascorbic acid in the primary biosynthetic pathway found in higher plants. [, , , ] This pathway, known as the Smirnoff-Wheeler pathway, involves a series of enzymatic conversions starting from D-glucose.

Q2: Which enzyme catalyzes the conversion of L-GalL to L-ascorbic acid?

A2: The enzyme this compound dehydrogenase (L-GalLDH or GLDH) catalyzes the final step of the Smirnoff-Wheeler pathway, oxidizing L-GalL to L-ascorbic acid. [, , , , , , , , , , , , , , , , , ] This mitochondrial enzyme utilizes cytochrome c as an electron acceptor. [, , ]

Q3: Is L-GalL metabolized through pathways other than AsA biosynthesis?

A3: While the primary fate of L-GalL is conversion to AsA, research suggests the existence of genes responsive to L-GalL that are not directly involved in the AsA pathway. This implies potential alternative roles for L-GalL in plant development. []

Q4: Does the conversion of L-GalL to AsA depend on external factors?

A4: Yes, light, specifically the redox state of the photosynthetic electron transport chain, plays a crucial regulatory role in the conversion of L-GalL to AsA. Studies show that light significantly enhances this conversion in detached leaves. [, ]

Q5: What is the impact of L-GalLDH deficiency on plants?

A5: Silencing or inhibiting L-GalLDH leads to AsA deficiency and can severely impact plant development, including reduced growth, smaller leaves and fruits, and altered mitochondrial function. [, , ] This highlights the essential role of L-GalLDH and AsA in plant growth and development.

Q6: Do all plants utilize L-GalL for AsA biosynthesis?

A7: While the Smirnoff-Wheeler pathway, utilizing L-GalL, is the primary route for AsA synthesis in higher plants, some organisms like Euglena gracilis predominantly utilize the D-galacturonate/L-galactonate pathway for AsA biosynthesis. []

Q7: How does the regulation of AsA biosynthesis differ between plant species?

A8: Different plant species, and even different organs within the same plant, can exhibit variations in the regulation of AsA biosynthesis. For instance, in strawberry fruits, while the D-galacturonate pathway is active, other regulatory factors alongside the enzymes involved in L-GalL conversion contribute to AsA levels. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C6H10O6, and its molecular weight is 178.14 g/mol.

Q9: Is there information available on the spectroscopic data of L-GalL?

A10: Although specific spectroscopic data is not extensively discussed in the provided research, L-GalL is typically characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would also be suitable for structural elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.